molecular formula C15H13Cl2NO4 B13735869 Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate

Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate

Cat. No.: B13735869
M. Wt: 342.2 g/mol
InChI Key: QPEQJHMHTLOVLZ-UHFFFAOYSA-N
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Description

Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate is a heterocyclic organic compound with the molecular formula C15H14Cl2NO4. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 7,8-dichloroquinoline-2,3-dicarboxylate typically involves the reaction of aryl amines with diethyl acetylenedicarboxylate in the presence of a catalyst. One efficient method employs 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . This reaction forms the quinoline scaffold through a pseudo three-component reaction, creating one C–N and two C–C bonds.

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxides.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.

Major Products

Scientific Research Applications

Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 7,8-dichloroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes in microorganisms, contributing to their antimicrobial and antimalarial effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H13Cl2NO4

Molecular Weight

342.2 g/mol

IUPAC Name

diethyl 7,8-dichloroquinoline-2,3-dicarboxylate

InChI

InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)9-7-8-5-6-10(16)11(17)12(8)18-13(9)15(20)22-4-2/h5-7H,3-4H2,1-2H3

InChI Key

QPEQJHMHTLOVLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC(=C2Cl)Cl)C(=O)OCC

Origin of Product

United States

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